molecular formula C20H19FN2O3S2 B2902414 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide CAS No. 896354-31-7

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide

Cat. No. B2902414
CAS RN: 896354-31-7
M. Wt: 418.5
InChI Key: QBOXJNGEVIKZEB-UHFFFAOYSA-N
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Description

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide, also known as DMTFMTP, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is believed to exert its therapeutic effects through the inhibition of specific enzymes and receptors. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, this compound has been shown to bind to the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in pain perception and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and decrease angiogenesis. Inflammation studies have shown that this compound can reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Additionally, this compound has been shown to reduce pain in animal models.

Advantages and Limitations for Lab Experiments

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide has several advantages for lab experiments, including its high purity and stability. However, this compound has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo. Additionally, this compound has limited toxicity data, which can impact its potential use in clinical settings.

Future Directions

There are several future directions for N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide research, including the development of more efficient synthesis methods, the investigation of its pharmacokinetic properties, and the exploration of its potential use in combination therapy. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical settings.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential therapeutic applications in various fields such as cancer, inflammation, and pain management. Its mechanism of action involves the inhibition of specific enzymes and receptors, and it has been shown to have various biochemical and physiological effects. While this compound has advantages for lab experiments, it also has limitations in terms of its solubility and bioavailability. Further research is needed to determine the safety and efficacy of this compound in clinical settings and to explore its potential use in combination therapy.

Synthesis Methods

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide can be synthesized through a multistep process involving thiazole, 4-fluorothiophenol, and 2,4-dimethoxybenzaldehyde. The final product is obtained through purification and crystallization techniques. The purity and yield of this compound can be determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and pain management. In cancer research, this compound has shown promising results in inhibiting the growth of tumor cells in vitro and in vivo. Inflammation studies have also shown that this compound can reduce the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. Additionally, this compound has been studied for its potential use in pain management, as it has been shown to reduce pain in animal models.

properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S2/c1-25-14-5-8-16(18(11-14)26-2)17-12-28-20(22-17)23-19(24)9-10-27-15-6-3-13(21)4-7-15/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOXJNGEVIKZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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